ethyl 1-[(6-ethyl-2-oxo-2H-chromen-4-yl)methyl]piperidine-4-carboxylate
Description
Ethyl 1-[(6-ethyl-2-oxo-2H-chromen-4-yl)methyl]piperidine-4-carboxylate is a piperidine-based compound featuring a coumarin-derived substituent. The piperidine ring is substituted at the 1-position with a methylene-linked 6-ethyl-2-oxo-2H-chromen-4-yl group and at the 4-position with an ethyl carboxylate ester. The coumarin moiety (2H-chromen-2-one) is a bicyclic structure known for its photophysical properties and biological relevance, including antimicrobial and anti-inflammatory activities . The ethyl carboxylate group enhances solubility and serves as a common functional handle for further derivatization.
Properties
IUPAC Name |
ethyl 1-[(6-ethyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO4/c1-3-14-5-6-18-17(11-14)16(12-19(22)25-18)13-21-9-7-15(8-10-21)20(23)24-4-2/h5-6,11-12,15H,3-4,7-10,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPHXAQNDAYFLCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC(=O)C=C2CN3CCC(CC3)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-[(6-ethyl-2-oxo-2H-chromen-4-yl)methyl]piperidine-4-carboxylate typically involves the following steps:
Formation of the Chromen Ring: The chromen ring can be synthesized through the condensation of phenol derivatives with ethyl acetoacetate in the presence of a catalyst such as p-toluenesulfonic acid.
Introduction of the Piperidine Ring: The piperidine ring is introduced by reacting the chromen derivative with piperidine and ethyl chloroformate under basic conditions.
Final Coupling: The final step involves coupling the chromen-piperidine intermediate with ethyl bromoacetate in the presence of a base like potassium carbonate to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[(6-ethyl-2-oxo-2H-chromen-4-yl)methyl]piperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where nucleophiles like amines or thiols replace the ethyl ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Ethyl 1-[(6-ethyl-2-oxo-2H-chromen-4-yl)methyl]piperidine-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 1-[(6-ethyl-2-oxo-2H-chromen-4-yl)methyl]piperidine-4-carboxylate involves its interaction with specific molecular targets. The chromen ring system can interact with enzymes or receptors, leading to modulation of biological pathways. The piperidine ring may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogues
Table 1: Structural Comparison of Ethyl Piperidine-4-carboxylate Derivatives
Key Observations:
- Coumarin vs.
- Chlorinated vs. Non-halogenated Derivatives: Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate and ethyl 1-(4-chlorobenzoyl)-4-piperidinecarboxylate exhibit halogen-based reactivity, whereas the target compound’s coumarin group may favor π-π stacking interactions.
- Ester Positioning : All compounds share the ethyl carboxylate group, but its position (piperidine-4-carboxylate) remains consistent, suggesting similar solubility and metabolic stability profiles.
Table 2: Yield and Reaction Conditions
Physicochemical Properties
- Solubility: The coumarin moiety in the target compound may reduce water solubility compared to non-aromatic analogues like ethyl 1-(2-ethoxy-2-oxoethyl)piperidine-4-carboxylate .
- Spectroscopy: The ester group’s quartet (~4.1 ppm) and methyl triplet (~1.2 ppm) in ¹H NMR are consistent across derivatives (e.g., δ 4.12 in isomer 1-2 ). The target compound’s aromatic protons (6.5–8.0 ppm) distinguish it from non-coumarin derivatives.
Biological Activity
Ethyl 1-[(6-ethyl-2-oxo-2H-chromen-4-yl)methyl]piperidine-4-carboxylate is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews the existing literature on its synthesis, biological activities, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves the reaction of piperidine derivatives with chromene-based compounds. The Mannich reaction is a common method used to introduce the piperidine moiety into the chromene structure, allowing for the formation of various derivatives that can exhibit enhanced biological properties .
Anticancer Activity
Several studies have reported on the anticancer properties of compounds related to this compound. For instance, derivatives of chromene have shown significant cytotoxic effects against various cancer cell lines. The mechanism often involves inducing apoptosis and inhibiting cell proliferation through modulation of signaling pathways associated with cancer growth .
Enzyme Inhibition
Research indicates that derivatives of this compound may act as inhibitors of key enzymes such as acetylcholinesterase (AChE) and carbonic anhydrase (CA). In particular, studies have demonstrated that certain Mannich bases derived from chromene exhibit potent inhibitory effects against AChE, which is crucial for developing treatments for neurodegenerative diseases like Alzheimer's .
Antimicrobial Properties
This compound has also been evaluated for its antimicrobial activities. Compounds containing chromene structures have shown effectiveness against various bacterial strains and fungi. The mechanism is thought to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways .
Case Studies
- Study on Anticancer Activity : A study conducted on a series of piperidine derivatives demonstrated that this compound exhibited IC50 values in the micromolar range against several cancer cell lines, indicating its potential as a lead compound for further development in cancer therapy.
- Enzyme Inhibition Profile : Another research project focused on the inhibition of AChE by Mannich bases derived from chromene. The results showed that some derivatives were more effective than standard inhibitors, suggesting their potential use in treating cognitive disorders.
Research Findings Summary Table
Q & A
Q. How is the compound’s metabolic stability assessed in preclinical studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
